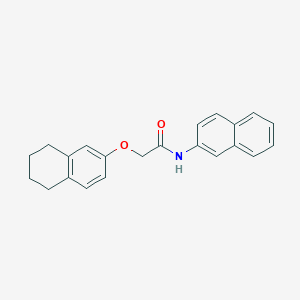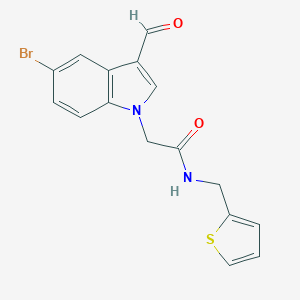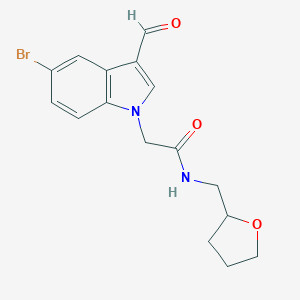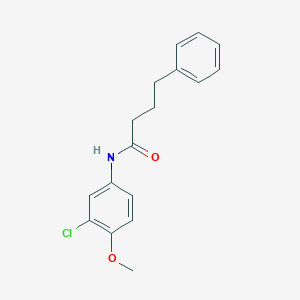![molecular formula C26H23Cl2IN4O5 B297525 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297525.png)
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of hydrazones and has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of this compound is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antimicrobial properties against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The compound possesses several advantages for laboratory experiments, including its potent biological activity and relatively easy synthesis. However, it also has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the research on this compound. One possible direction is the development of new analogs with improved pharmacological properties. Another possible direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of this compound involves the reaction of 2-hydrazinyl-2-oxo-N-(2-phenylethyl)acetamide with 4-(2-(2,3-dichloroanilino)-2-oxoethoxy)-3-iodo-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a hydrazone formation mechanism and yields the desired product in good yield.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields of science. In the field of medicine, it has been shown to possess potent anticancer properties and has been investigated as a potential chemotherapeutic agent. It has also been shown to possess anti-inflammatory and antimicrobial properties, which make it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide |
|---|---|
Formule moléculaire |
C26H23Cl2IN4O5 |
Poids moléculaire |
669.3 g/mol |
Nom IUPAC |
N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C26H23Cl2IN4O5/c1-37-21-13-17(14-31-33-26(36)25(35)30-11-10-16-6-3-2-4-7-16)12-19(29)24(21)38-15-22(34)32-20-9-5-8-18(27)23(20)28/h2-9,12-14H,10-11,15H2,1H3,(H,30,35)(H,32,34)(H,33,36)/b31-14+ |
Clé InChI |
RWNBBYGDPLDTOU-XAZZYMPDSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)




![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)
![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)